molecular formula C16H14F3NO4S B2571507 N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine CAS No. 362723-01-1

N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine

Cat. No.: B2571507
CAS No.: 362723-01-1
M. Wt: 373.35
InChI Key: SAKLXDBCTRRMSD-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine (CAS 592470-86-5) is a high-purity sulfonyl glycine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a distinct molecular architecture comprising a glycine backbone differentially substituted with a 4-methylphenylsulfonyl group and a 3-(trifluoromethyl)phenyl moiety. Its structural framework is characterized by the presence of the sulfonamide functional group, which is a key pharmacophore found in numerous biologically active molecules and therapeutic agents . This compound is primarily utilized in research settings as a key synthetic intermediate or building block for the development of novel chemical entities. Researchers value this glycine derivative for its potential application in constructing more complex molecules, particularly in the exploration of protease inhibitors and other therapeutically targeted compounds. The presence of the trifluoromethyl group enhances both metabolic stability and membrane permeability, making it particularly valuable in drug discovery programs focused on optimizing pharmacokinetic properties. The compound has demonstrated relevance in specialized research areas including the development of colon-specific mutual prodrugs, where similar glycine-bearing derivatives have shown potential for targeted drug delivery systems in inflammatory conditions . Research indicates that such glycine derivatives can be engineered to remain stable during gastrointestinal transit while being selectively cleaved by microbial enzymes in the colon to liberate active therapeutic agents . Chemical Specifications: • CAS Number: 592470-86-5 • Molecular Formula: C17H16F3NO4S • Molecular Weight: 387.37 g/mol • SMILES: COC(CN(S(=O)(C1=CC=C(C=C1)C)=O)C2=CC(C(F)(F)F)=CC=C2)=O This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety precautions and laboratory practices.

Properties

IUPAC Name

2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4S/c1-11-5-7-14(8-6-11)25(23,24)20(10-15(21)22)13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKLXDBCTRRMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance the reaction rate. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group undergoes oxidation to form sulfone derivatives. Key reagents and conditions include:

ReagentConditionsProduct
Potassium permanganateAqueous acidic mediumSulfone derivatives
Chromium trioxidePolar aprotic solventsOxidized sulfonamide intermediates

Mechanistic Insight : Oxidation targets the sulfur atom in the sulfonyl group, increasing its oxidation state and forming stable sulfone structures. The trifluoromethyl group remains inert under these conditions due to its strong C–F bonds.

Reduction Reactions

The compound’s sulfonamide and glycine backbone participate in reduction:

ReagentConditionsProduct
Lithium aluminum hydrideAnhydrous ether, 0–5°CAmine derivatives
Sodium borohydrideMethanol, room temperaturePartial reduction intermediates

Mechanistic Insight : LiAlH4 reduces the sulfonamide’s S=O bonds to S–O, yielding secondary amines. The glycine carboxyl group may remain intact or undergo further reduction depending on stoichiometry.

Substitution Reactions

Nucleophilic substitution occurs at the sulfonyl group:

NucleophileConditionsProduct
AminesBasic (e.g., NaOH)Sulfonamide derivatives
ThiolsAcidic (e.g., HCl)Thioether-linked analogs

Example : Reaction with benzylamine in NaOH yields N-benzyl derivatives, retaining the trifluoromethylphenyl group.

Comparative Reactivity Analysis

The compound’s reactivity is distinct from structurally related molecules:

CompoundKey Functional GroupsReactivity Differences
N-Phenyl-bis(trifluoromethanesulfonimideTrifluoromethanesulfonimideHigher electrophilicity at S centers
SulfonimidatesSulfonamide + iminePreferential imine reactivity

The coexistence of sulfonyl and trifluoromethyl groups in N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine creates synergistic electronic effects, enhancing stability during substitution while maintaining reactivity at the sulfonamide site .

Mechanistic Pathways

  • Sulfonyl Group Reactivity : The electron-withdrawing nature of the trifluoromethyl group polarizes the sulfonamide’s S–N bond, facilitating nucleophilic attack or oxidation.

  • Steric Effects : The 3-(trifluoromethyl)phenyl group imposes steric hindrance, directing reactions to the less hindered sulfonyl site .

Scientific Research Applications

Medicinal Chemistry

N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine has shown potential as a lead compound in drug discovery due to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of certain kinases related to cancer progression .
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory responses through its interaction with cytokines such as interleukin-17 (IL-17), making it a candidate for treating autoimmune diseases .

Anticancer Research

The compound's structural features contribute to its anticancer activity:

  • In Vitro Studies : Various studies have demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to this compound exhibited enhanced growth inhibition when halogen substituents were present .
  • Mechanism of Action : The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability, facilitating better interaction with cellular targets .

Biological Assays

Numerous biological assays have been conducted to assess the effectiveness of this compound:

Assay Type Findings
Antitumor ActivitySignificant growth inhibition observed in various cancer cell lines.
Enzyme InhibitionEffective against retinoic acid receptor-related orphan receptor C (RORc).
SelectivityOver 200-fold selectivity against other nuclear receptors noted.

These findings suggest that the compound could play a critical role in developing targeted therapies for cancer and inflammatory diseases.

Case Study 1: RORc Inhibition

A preclinical study evaluated this compound as a RORc inverse agonist. The results indicated significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting therapeutic applications for conditions like psoriasis and rheumatoid arthritis .

Case Study 2: Cancer Cell Line Testing

In comparative studies against various cancer cell lines, this compound demonstrated IC50 values significantly lower than standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

Mechanism of Action

The mechanism by which N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl and trifluoromethyl groups enhance the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several sulfonamide- and aryl-substituted glycine derivatives. Below is a detailed comparison of its key features against similar molecules:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
N-[(4-Methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine 4-Methylphenyl sulfonyl; 3-(trifluoromethyl)phenyl C₁₆H₁₄F₃NO₄S ~353.35 Combines electron-withdrawing (CF₃) and hydrophobic (4-Me) groups; discontinued commercially.
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-Methylphenyl sulfonyl; 2,3-dichlorophenyl C₁₅H₁₃Cl₂NO₄S 374.24 Dichloro substituents enhance halogen bonding potential; limited commercial availability.
N-(3-Chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-Methylphenyl sulfonyl; 3-Cl-4-MeO-phenyl C₁₆H₁₅ClNO₅S 368.81 Methoxy group increases solubility; academic pricing available.
N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine Methyl sulfonyl; 3-(trifluoromethyl)phenyl C₁₀H₁₀F₃NO₄S 297.25 Smaller sulfonyl group reduces steric hindrance; used in synthetic intermediates.
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine 3,4-Dimethoxyphenyl sulfonyl; 4-Cl-phenyl C₁₆H₁₅ClNO₆S 384.81 Dimethoxy groups enhance π-π interactions; listed as a research chemical.

Key Structural and Functional Insights

In contrast, dichlorophenyl () or chloro-methoxyphenyl () substituents balance electron withdrawal with steric effects, which may influence metabolic stability .

3,4-Dimethoxyphenyl sulfonyl () increases polarity, favoring aqueous solubility but possibly reducing bioavailability .

Synthetic Utility :

  • Derivatives like methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate () highlight the role of esterification in prodrug design, enabling controlled release of active glycine analogs .

Commercial and Research Status :

  • Most analogs, including the target compound, are discontinued or available only for academic research, suggesting challenges in scalability or niche applications .

Q & A

Q. Q1. What are the recommended synthetic routes for N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine, and how can purity be optimized during synthesis?

Methodological Answer: The compound can be synthesized via a two-step process:

Sulfonylation: React glycine derivatives with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

N-arylation: Introduce the 3-(trifluoromethyl)phenyl group using Ullmann coupling or palladium-catalyzed cross-coupling reactions .
Purity Optimization:

  • Use column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate intermediates.
  • Confirm purity via reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR (¹H/¹³C): Key signals include:
    • ¹H: Trifluoromethyl (CF₃) group adjacent to phenyl rings (δ 7.4–7.8 ppm, aromatic protons).
    • ¹³C: Sulfonyl (SO₂) carbon at δ ~140 ppm; CF₃ carbon at δ ~125 ppm (quartet due to ¹J coupling to fluorine) .
  • FT-IR: Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and glycine backbone (N-H bend at ~1600 cm⁻¹) .
  • LC-MS: Use electrospray ionization (ESI) to verify molecular ion [M+H]⁺ and rule out side products .

Advanced Research Questions

Q. Q3. How can researchers reconcile contradictory bioactivity data for this compound in antimicrobial assays?

Methodological Answer: Contradictions may arise from:

  • Strain-specific activity: Test against Gram-positive (e.g., Staphylococcus aureus) vs. Gram-negative bacteria (e.g., E. coli) using MIC/MBC assays. Adjust inoculum density (1–5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) .
  • Solubility limitations: Use DMSO as a co-solvent (≤1% v/v) to enhance aqueous solubility. Validate results with negative controls to exclude solvent interference .

Q. Q4. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Structural modifications: Introduce electron-withdrawing groups (e.g., fluorine) at the para-position of the phenyl ring to reduce oxidative metabolism .
  • In vitro assays: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor metabolites via LC-MS/MS and compare half-life (t₁/₂) values .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

Methodological Answer:

  • Docking studies: Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., enzyme active sites). Prioritize derivatives with hydrogen bonds to sulfonamide oxygen or π-π stacking with trifluoromethylphenyl groups .
  • QSAR analysis: Corrogate substituent effects (e.g., Hammett σ values) with experimental IC₅₀ data to predict activity trends .

Q. Q6. What experimental controls are essential when evaluating this compound’s cytotoxicity in mammalian cell lines?

Methodological Answer:

  • Negative controls: Include vehicle (DMSO) and untreated cells to assess baseline viability (MTT assay).
  • Positive controls: Use staurosporine (apoptosis inducer) or Triton X-100 (membrane disruptor).
  • Dose-response: Test concentrations from 0.1–100 µM, ensuring IC₅₀ values are within 95% confidence intervals .

Q. Q7. How can researchers address batch-to-batch variability in physicochemical properties during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Crystallization optimization: Use anti-solvent (e.g., water) addition under controlled cooling rates to ensure consistent particle size distribution (PSD) .

Q. Q8. What are the key stability-indicating parameters for this compound under accelerated storage conditions?

Methodological Answer:

  • Forced degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via HPLC-DAD .
  • Acceptance criteria: ≤5% degradation after 6 months at 25°C/60% RH. Use Arrhenius kinetics to predict shelf life .

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